molecular formula C25H19N3OS B11040243 (1E)-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040243
M. Wt: 409.5 g/mol
InChI Key: NTTRFHJLYOSVSY-UHFFFAOYSA-N
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Description

The compound (1E)-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that combines a benzothiazole moiety with a pyrroloquinoline framework, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include 6-methyl-1,3-benzothiazole and 4-aminophenyl derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the benzothiazole and phenylamine derivatives under acidic or basic conditions to form the imine linkage.

    Cyclization: Formation of the pyrroloquinoline core through intramolecular cyclization reactions, often facilitated by heat or catalytic agents.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (1E)-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzothiazole or pyrroloquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding imine and pyrroloquinoline chemistry.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or fluorescent probes due to their ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1E)-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzothiazole and pyrroloquinoline moieties may interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H19N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C25H19N3OS/c1-15-7-12-20-21(14-15)30-24(27-20)17-8-10-18(11-9-17)26-22-19-6-2-4-16-5-3-13-28(23(16)19)25(22)29/h2,4,6-12,14H,3,5,13H2,1H3

InChI Key

NTTRFHJLYOSVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C5=CC=CC6=C5N(C4=O)CCC6

Origin of Product

United States

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